

Application Notes and Protocols: Synthesis of Ethyl 2-(2-cyanoanilino)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanoanilino)acetate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of **Ethyl 2-(2-cyanoanilino)acetate**, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic routes involve the N-alkylation of 2-aminobenzonitrile with an ethyl haloacetate, such as ethyl bromoacetate. Two common and effective methods for this transformation are direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination.

Chemical Structure and Properties

• IUPAC Name: Ethyl 2-(2-cyanoanilino)acetate

Synonyms: Ethyl 2-((2-cyanophenyl)amino)acetate, N-(2-Cyanophenyl)glycine ethyl ester

CAS Number: 87223-76-5[1]

Molecular Formula: C11H12N2O2[1]

Molecular Weight: 204.22 g/mol [1]

Appearance: Solid[1]

Synthesis Protocols



Two primary protocols for the synthesis of **Ethyl 2-(2-cyanoanilino)acetate** are presented below.

Protocol 1: Direct Nucleophilic Substitution

This method involves the direct reaction of 2-aminobenzonitrile with ethyl bromoacetate in the presence of a base. This approach is straightforward and avoids the use of a metal catalyst.

Reaction Scheme:

Experimental Protocol:

- To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base (1.5 - 2.0 eq), for example, potassium carbonate or sodium bicarbonate.
- Stir the mixture at room temperature for 15-30 minutes.
- Add ethyl bromoacetate (1.1 1.2 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 2-(2-cyanoanilino)acetate.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is particularly useful for coupling anilines with alkyl halides and can offer higher yields and milder reaction conditions compared to direct substitution.



Reaction Scheme:

Experimental Protocol:

- In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-aminobenzonitrile (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos, 2-10 mol%).[3]
- Add a non-nucleophilic base, such as cesium carbonate or sodium tert-butoxide (1.5 2.0 eq).
- Add a dry, degassed solvent, for instance, toluene or 1,4-dioxane.
- To this mixture, add ethyl bromoacetate (1.1 1.2 eq).
- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
- Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the pure product.

Data Summary

The following table summarizes typical quantitative data for the synthesis of **Ethyl 2-(2-cyanoanilino)acetate**. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.



Parameter	Protocol 1: Direct Nucleophilic Substitution	Protocol 2: Buchwald- Hartwig Amination
Catalyst	None	Pd2(dba)3 / Ligand
Base	K ₂ CO ₃ or NaHCO ₃	Cs2CO3 or NaOtBu
Solvent	Acetonitrile or DMF	Toluene or 1,4-Dioxane
Temperature	60-80 °C	80-110 °C
Reaction Time	4-12 hours	2-8 hours
Typical Yield	60-75%	75-90%

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 2-(2-cyanoanilino)acetate**.



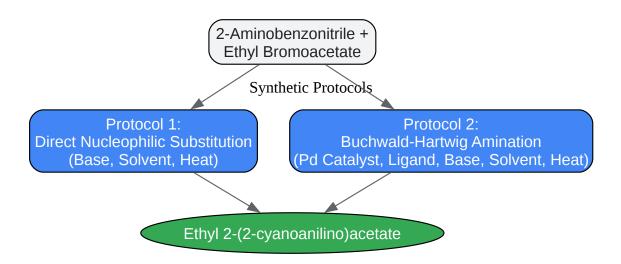
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Caption: General workflow for the synthesis of **Ethyl 2-(2-cyanoanilino)acetate**.

Logical Relationship of Synthesis Methods

This diagram shows the relationship between the starting materials and the two primary synthetic pathways.





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Caption: Synthetic pathways to **Ethyl 2-(2-cyanoanilino)acetate**.

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